REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:13](=[O:14])[CH:12]2[CH:10]([CH:11]2[C:15]([OH:17])=[O:16])[C:9]1=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[C:20]1(C)C=CC(S(O)(=O)=O)=C[CH:21]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH2:1]([N:8]1[C:9](=[O:18])[CH:10]2[CH:12]([CH:11]2[C:15]([O:17][CH2:20][CH3:21])=[O:16])[C:13]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2C(C2C1=O)C(=O)O)=O
|
Name
|
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating the mixture
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
concentrating the mixture under reduced pressure
|
Type
|
ADDITION
|
Details
|
adding a saturated aqueous sodium bicarbonate to the reaction residue
|
Type
|
EXTRACTION
|
Details
|
extracting it with ethyl acetate
|
Type
|
WASH
|
Details
|
washing the extraction solution successively with water and saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying it over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrating the resulting solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2C(C2C1=O)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.52 mmol | |
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 726.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |